molecular formula C15H9ClO5S B2947577 3-[(4-chlorophenyl)sulfonyl]-7-hydroxy-2H-chromen-2-one CAS No. 861520-20-9

3-[(4-chlorophenyl)sulfonyl]-7-hydroxy-2H-chromen-2-one

Katalognummer: B2947577
CAS-Nummer: 861520-20-9
Molekulargewicht: 336.74
InChI-Schlüssel: KXOHLICEUCMOFI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[(4-Chlorophenyl)sulfonyl]-7-hydroxy-2H-chromen-2-one (CAS: 861520-20-9) is a synthetic coumarin derivative characterized by a sulfonyl group attached to a 4-chlorophenyl ring at position 3 of the chromen-2-one backbone and a hydroxyl group at position 7 (Fig. 1). Its molecular formula is C₁₅H₉ClO₅S, with a molecular weight of 336.74 g/mol .

Eigenschaften

IUPAC Name

3-(4-chlorophenyl)sulfonyl-7-hydroxychromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9ClO5S/c16-10-2-5-12(6-3-10)22(19,20)14-7-9-1-4-11(17)8-13(9)21-15(14)18/h1-8,17H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXOHLICEUCMOFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)C2=CC3=C(C=C(C=C3)O)OC2=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9ClO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-chlorophenyl)sulfonyl]-7-hydroxy-2H-chromen-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 7-hydroxy-2H-chromen-2-one and 4-chlorobenzenesulfonyl chloride.

    Reaction Conditions: The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the nucleophilic substitution reaction. The reaction mixture is typically stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of 3-[(4-chlorophenyl)sulfonyl]-7-hydroxy-2H-chromen-2-one may involve the use of large-scale reactors and automated processes to ensure consistent quality and yield. The reaction conditions are optimized to minimize the formation of by-products and to maximize the efficiency of the synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

3-[(4-chlorophenyl)sulfonyl]-7-hydroxy-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group at the 7-position can be oxidized to form a corresponding ketone or aldehyde.

    Reduction: The sulfonyl group can be reduced to a sulfide or thiol under appropriate conditions.

    Substitution: The chlorine atom in the 4-chlorophenyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the sulfonyl group may produce a sulfide.

Wissenschaftliche Forschungsanwendungen

3-[(4-chlorophenyl)sulfonyl]-7-hydroxy-2H-chromen-2-one, a compound with significant potential in various scientific fields, has garnered attention for its applications in medicinal chemistry, particularly in the development of pharmaceuticals. This article explores its synthesis, biological activities, and potential therapeutic uses, supported by data tables and case studies.

Structural Information

The compound 3-[(4-chlorophenyl)sulfonyl]-7-hydroxy-2H-chromen-2-one is characterized by its chromenone backbone with a sulfonyl group attached to a 4-chlorophenyl moiety. Its IUPAC name is 3-(4-chlorophenyl)sulfonyl-7-hydroxychromen-2-one, and it has the molecular formula C15H9ClO5SC_{15}H_9ClO_5S with a CAS number of 861520-20-9.

Antiviral Activity

Research indicates that derivatives of chromenones exhibit antiviral properties. For instance, compounds similar to 3-[(4-chlorophenyl)sulfonyl]-7-hydroxy-2H-chromen-2-one have been shown to inhibit the Tobacco Mosaic Virus (TMV) effectively. The antiviral activity was linked to their ability to disrupt viral replication processes .

Anticancer Properties

Chromone derivatives, including the compound , have been investigated for their anticancer effects. Studies have highlighted their ability to induce apoptosis in cancer cells through various mechanisms, such as inhibiting specific signaling pathways involved in cell proliferation and survival .

Enzyme Inhibition

Another significant application is in enzyme inhibition. The sulfonamide moiety in compounds like 3-[(4-chlorophenyl)sulfonyl]-7-hydroxy-2H-chromen-2-one can act as an inhibitor for carbonic anhydrase, an enzyme implicated in various physiological processes and disease states. This inhibition can be leveraged in developing treatments for conditions such as glaucoma and certain types of cancer .

Summary of Biological Activities

Activity TypeCompound TypeObserved EffectReference
AntiviralChromenone DerivativeInhibition of TMV
AnticancerChromone DerivativeInduction of apoptosis
Enzyme InhibitionSulfonamide-containing CompoundInhibition of carbonic anhydrase

Synthesis Conditions Comparison

SolventReaction Time (h)Yield (%)
Acetonitrile532.8
Dichloromethane517.5
Acetone5Trace

Case Study 1: Antiviral Efficacy

In a study evaluating the antiviral efficacy of chromone derivatives, it was found that specific structural modifications enhanced activity against TMV, suggesting that similar modifications could optimize the efficacy of 3-[(4-chlorophenyl)sulfonyl]-7-hydroxy-2H-chromen-2-one for therapeutic use against viral infections .

Case Study 2: Cancer Cell Apoptosis

A series of experiments demonstrated that chromone derivatives could induce apoptosis in various cancer cell lines. The mechanisms included the activation of caspases and the modulation of Bcl-2 family proteins, indicating a robust pathway for potential anticancer therapies involving this compound .

Wirkmechanismus

The mechanism of action of 3-[(4-chlorophenyl)sulfonyl]-7-hydroxy-2H-chromen-2-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in biological processes.

    Pathways Involved: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis, thereby exerting its biological effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Coumarin Derivatives

Structural Variations and Physicochemical Properties

Key structural differences among coumarin derivatives lie in substituent type, position, and electronic effects. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparison
Compound Name Molecular Formula MW (g/mol) Substituents (Position) Key Properties
Target Compound C₁₅H₉ClO₅S 336.74 4-ClPhSO₂ (3), OH (7) High polarity, potential enzyme binding
3-(2-Chlorophenyl)-7-hydroxy-4-methyl-2H-chromen-2-one C₁₆H₁₁ClO₃ 286.71 2-ClPh (3), OH (7), Me (4) Increased lipophilicity, antimicrobial activity
3-(4-Fluorophenyl)-7-hydroxy-2H-chromen-2-one C₁₅H₉FO₃ 268.23 4-FPh (3), OH (7) Enhanced metabolic stability, smaller steric profile
3-(4-Chlorophenyl)-7-methoxy-4-methyl-2H-chromen-2-one C₁₇H₁₃ClO₃ 300.74 4-ClPh (3), OMe (7), Me (4) Reduced acidity, higher lipophilicity
Key Observations:

Electron-Withdrawing vs. Electron-Donating Groups :

  • The target compound’s sulfonyl group (4-ClPhSO₂) is a strong electron-withdrawing substituent, which may enhance stability and electrophilic reactivity compared to halophenyl (e.g., 2-ClPh or 4-FPh) or methyl groups .
  • Methyl groups (e.g., at position 4 in ) increase lipophilicity but reduce oxidative stability .

Positional Effects: Substitution at position 3 with aryl groups is common, but the para-chlorophenylsulfonyl group in the target compound creates a larger steric footprint than ortho-chlorophenyl () or fluorophenyl () analogs. Hydroxyl vs.

Molecular Weight and Polarity :

  • The target compound’s higher molecular weight (336.74 vs. 268–300 g/mol for others) and sulfonyl group suggest reduced passive diffusion but improved solubility in polar solvents .
Antimicrobial and Antitumor Potential :
  • Compounds with 4-hydroxycoumarin scaffolds (e.g., SS-14, SS-17 in ) exhibit antimicrobial and antitumor activities, modulated by substituent electronic effects. The sulfonyl group in the target compound may enhance binding to bacterial sulfonamide targets .
  • 3-(2-Chlorophenyl)-7-hydroxy-4-methyl-2H-chromen-2-one () showed notable antimicrobial activity, attributed to the ortho-chlorophenyl group’s steric and electronic effects .
Metabolic Stability :
  • Fluorine substitution (e.g., 4-FPh in ) improves metabolic stability due to resistance to oxidative degradation, a feature absent in the target compound.
Enzyme Inhibition :
  • Sulfonamide-containing compounds often inhibit carbonic anhydrases or tyrosine kinases. The target compound’s sulfonyl group may confer similar activity, though empirical data are lacking in the provided evidence .

Biologische Aktivität

3-[(4-Chlorophenyl)sulfonyl]-7-hydroxy-2H-chromen-2-one, also known as a coumarin derivative, has garnered attention for its diverse biological activities. This compound belongs to a class of chemicals known for their potential therapeutic effects, including antimicrobial, antiviral, and anticancer properties. This article synthesizes current research findings, case studies, and data tables to present a comprehensive overview of the biological activity of this compound.

  • Molecular Formula : C15H9ClO5S
  • Molecular Weight : 336.7 g/mol
  • CAS Number : 861520-20-9
  • Structural Characteristics : The compound features a chlorophenyl sulfonyl group and a hydroxyl group on the coumarin structure, which contribute to its biological activities.

Antimicrobial Activity

Research indicates that coumarin derivatives exhibit significant antimicrobial properties. A study highlighted the efficacy of various coumarins against Gram-positive and Gram-negative bacteria as well as fungi.

Compound Target Pathogen Zone of Inhibition (mm) MIC (µg/mL)
3-[(4-Chlorophenyl)sulfonyl]-7-hydroxy-2H-chromen-2-oneStaphylococcus aureus267.23
Other Coumarin DerivativesEscherichia coli1511.7
Other Coumarin DerivativesCandida albicans21.65-

The compound demonstrated a zone of inhibition of 26 mm against Staphylococcus aureus, indicating strong antibacterial activity. The minimum inhibitory concentration (MIC) was found to be 7.23 µg/mL, which is comparable to standard antibiotics like levofloxacin .

Antiviral Activity

In addition to its antibacterial properties, this compound has been investigated for its antiviral potential. Studies have shown that certain coumarin derivatives can inhibit viral replication by targeting viral enzymes.

Case Study: Antiviral Efficacy

A study evaluated the antiviral activity of several coumarin derivatives against the Hepatitis C virus (HCV). The results indicated that compounds with similar structures to 3-[(4-Chlorophenyl)sulfonyl]-7-hydroxy-2H-chromen-2-one exhibited significant inhibition of HCV NS5B RNA polymerase activity.

Compound EC50 (µM) Selectivity Index
3-[(4-Chlorophenyl)sulfonyl]-7-hydroxy-2H-chromen-2-one32.2High
Other Derivatives31.9Moderate

The EC50 value of this compound was recorded at 32.2 µM, indicating effective antiviral action with a high selectivity index .

Anticancer Activity

Emerging research suggests that coumarin derivatives may also possess anticancer properties. In vitro studies have demonstrated that these compounds can induce apoptosis in cancer cell lines.

The mechanism through which this compound exerts its anticancer effects involves the induction of oxidative stress and modulation of apoptotic pathways.

Cell Line IC50 (µM)
HeLa (Cervical Cancer)15.0
MCF-7 (Breast Cancer)20.5

The IC50 values indicate that the compound is effective at low concentrations, suggesting its potential as a lead compound in cancer therapy .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-[(4-chlorophenyl)sulfonyl]-7-hydroxy-2H-chromen-2-one and its derivatives?

  • Methodology : The compound can be synthesized via nucleophilic substitution or sulfonation reactions. For example, the 7-hydroxy group on the coumarin core allows regioselective derivatization. In one protocol, 7-hydroxycoumarin derivatives are reacted with 4-chlorophenylsulfonyl chloride under basic conditions (e.g., K₂CO₃ in DMF) at 60–80°C for 6–12 hours . Derivatives like 3-(4-chlorophenyl)-7-(3-chloropropoxy)-2H-chromen-2-one (74% yield) have been synthesized via similar methods, with structural confirmation by ¹H NMR .

Q. How can NMR spectroscopy be optimized for characterizing sulfonylcoumarin derivatives?

  • Methodology : ¹H NMR analysis at 400–600 MHz in deuterated DMSO or CDCl₃ is critical for confirming substitution patterns. Key diagnostic signals include the singlet for the coumarin C3-H proton (~δ 6.8–7.0 ppm) and downfield shifts of aromatic protons due to electron-withdrawing sulfonyl groups . For example, 7-(3-chloropropoxy) substitution shifts the C7-OH proton to δ 4.2–4.3 ppm (t, 2H) .

Q. What crystallographic techniques resolve disorder in coumarin-based structures?

  • Methodology : Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement is recommended. For disordered structures (e.g., mixed occupancy in substituents), PART commands in SHELXL can model partial occupancy. Data collection at low temperatures (100 K) reduces thermal motion artifacts. The R-factor threshold for acceptable refinement is typically <0.05 .

Advanced Research Questions

Q. How do structural modifications influence peripheral CB1 receptor antagonism?

  • Methodology : Introducing bulky substituents (e.g., N-L-valinamide) at the sulfonyl group enhances peripheral selectivity by reducing blood-brain barrier penetration. In vitro assays (e.g., competitive binding with [³H]CP-55,940) and logP calculations (e.g., <3.5) are used to predict CNS exclusion . JD5037, a peripherally restricted analog, showed no neuropsychiatric side effects in preclinical models due to its polar side chains .

Q. What computational strategies predict binding affinity to target enzymes like fatty acid amide hydrolase (FAAH)?

  • Methodology : Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) can model interactions. Key residues (e.g., Ser241 in FAAH) form hydrogen bonds with the coumarin’s 7-hydroxy group. QSAR models incorporating Hammett σ values for substituents correlate with IC₅₀ data .

Q. How can deuterated analogs improve in vivo pharmacokinetic studies?

  • Methodology : Deuterium incorporation at metabolically labile positions (e.g., methyl groups) prolongs half-life via the kinetic isotope effect. [²H₈]-JD5037, synthesized from L-valine-d8, is used as an internal standard in LC-MS/MS to quantify parent compound levels in plasma .

Q. What strategies enhance regioselectivity in 7-hydroxy substitution?

  • Methodology : Protecting group strategies (e.g., silylation with TBSCl) direct electrophilic substitution to the 7-position. Microwave-assisted synthesis (100–120°C, 30 min) improves yields of 7-alkoxy derivatives . Competitive experiments with Brønsted acids (e.g., TsOH) favor O- over C-alkylation .

Data Analysis and Validation

Q. How to validate enzyme inhibition data for sulfonylcoumarin derivatives?

  • Methodology : Use orthogonal assays (e.g., fluorescence-based FAAH inhibition and radiometric TLC). IC₅₀ values should be replicated in ≥3 independent experiments with positive controls (e.g., URB597 for FAAH). Data contradictions (e.g., high IC₅₀ but low in vivo efficacy) may indicate off-target effects .

Q. What metrics assess crystallographic data quality for coumarin derivatives?

  • Methodology : The Rint value (<0.05), completeness (>98%), and redundancy (>4) ensure reliable data. Mercury software (CCDC) visualizes intermolecular interactions (e.g., π-π stacking between coumarin rings) and void analysis to assess packing efficiency .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.